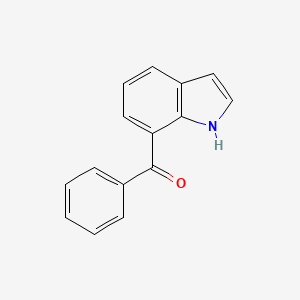

(1H-Indol-7-yl)(phenyl)methanone

描述

Significance of Indole (B1671886) Scaffolds in Chemical and Biological Investigations

The indole nucleus is considered a "privileged structure" in medicinal chemistry, a testament to its widespread occurrence in biologically active molecules and its ability to interact with a multitude of biological targets. dergipark.org.trtandfonline.com This bicyclic aromatic heterocycle, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is the core component of the essential amino acid tryptophan. orientjchem.orgnih.gov Consequently, it is a fundamental building block for a vast number of natural products, including alkaloids and neurotransmitters like serotonin (B10506) and melatonin. tandfonline.com

In the realm of drug discovery, the indole scaffold is present in numerous approved therapeutic agents with diverse applications, such as the anti-inflammatory drug indomethacin (B1671933), the anticancer vinca (B1221190) alkaloids, and various agents targeting serotonin receptors. dergipark.org.tr The versatility of the indole ring allows it to serve as a pharmacophore for a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govdergipark.org.tr Researchers are continually exploring indole derivatives for new therapeutic applications, investigating their potential against infectious diseases, cancer, and neurodegenerative disorders. nih.gov

The Role of Benzophenone (B1666685) Moieties in Organic and Medicinal Chemistry

Benzophenone, or diphenylmethanone, is the simplest diaromatic ketone and serves as a versatile scaffold in both organic and medicinal chemistry. researchgate.netnih.gov Natural benzophenones, often found in plants and fungi, exhibit a range of biological activities, including antifungal, antimicrobial, and antiviral properties. nih.gov The benzophenone framework is a key structural component in various synthetic compounds and marketed drugs. nih.gov

In organic synthesis, benzophenone is widely used as a photoinitiator in UV-curing applications and as a building block for more complex molecules. nih.gov In medicinal chemistry, the benzophenone moiety is explored for its potential in developing new therapeutic agents. Derivatives have been synthesized and evaluated for anti-inflammatory, anticancer, and antimicrobial activities. dergipark.org.trnih.govnih.gov The strategy of hybridizing the benzophenone scaffold with other pharmacologically active heterocycles, such as thiazole (B1198619) or azetidinone, has been employed to create novel agents with potentially enhanced bioactivity. nih.govmdpi.com

Rationale for (1H-Indol-7-yl)(phenyl)methanone and its Analogues as Research Subjects

The rationale for investigating this compound and its analogues stems from the principles of molecular hybridization. The goal is to create a novel chemical entity that synergistically combines the favorable biological attributes of both the indole and benzophenone pharmacophores. dergipark.org.trresearchgate.net This specific linkage, where the benzoyl group is attached at the 7-position of the indole ring, is a deliberate design choice informed by structure-activity relationship studies of related compounds.

While research on the exact this compound isomer is not extensively published, studies on closely related analogues provide a strong basis for its investigation. For instance, the synthesis and structural characterization of (4-Bromophenyl)(1H-indol-7-yl)methanone highlight the interest in 7-substituted indoles as valuable intermediates in the preparation of pharmacologically active compounds, such as analgesics. nih.gov The synthesis of such 7-substituted derivatives is a key area of interest for medicinal chemists. nih.gov

Furthermore, research into related indoline (B122111) (the saturated analogue of indole) derivatives underscores the importance of substitution at the 7-position. A series of 7-aroylaminoindoline-1-sulfonamides has been developed as a novel class of potent antitubulin agents for cancer therapy. nih.gov One compound from this series, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), demonstrates potent activity against various human cancer cells by binding to the colchicine-binding site on tubulin, leading to cell cycle arrest and apoptosis. nih.gov This potent activity originating from a 7-substituted scaffold provides a compelling reason to explore other substitutions at this position, including the phenylmethanone group, on the aromatic indole core.

Overview of Current Academic Research Directions for Indole-Benzophenone Structures

Current research into indole-benzophenone hybrids and their analogues is primarily focused on exploring their therapeutic potential across several key areas of disease. The combination of these two versatile scaffolds is seen as a promising strategy for developing new drugs, particularly against microbial infections and cancer. dergipark.org.trresearchgate.net

Key research directions include:

Antimicrobial Activity: A significant area of investigation is the development of new antibacterial agents to combat drug-resistant pathogens. Studies have shown that hybrid compounds incorporating indole and benzophenone moieties can exhibit moderate to good antibacterial activity, particularly against Gram-negative bacteria like Escherichia coli. researchgate.netdergipark.org.tr Researchers are synthesizing and screening libraries of these compounds to identify lead molecules for novel antibacterial drugs. dergipark.org.tr

Anticancer Evaluation: Inspired by the known anticancer properties of both individual scaffolds, researchers are designing indole-benzophenone hybrids as potential antineoplastic agents. dergipark.org.trnih.gov Research on related 7-substituted indoles and indolines has identified potent antitubulin agents that inhibit cancer cell proliferation. nih.gov This provides a strong impetus for the synthesis and biological evaluation of compounds like this compound and its derivatives against various cancer cell lines.

Anti-inflammatory Properties: Given that indole derivatives like indomethacin and certain benzophenone derivatives are known for their anti-inflammatory effects, the development of hybrid structures is a logical step. orientjchem.orgnih.gov Research on analogues like [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone is driven by the search for new anti-inflammatory agents. orientjchem.org

The overarching goal of this research is to perform structural optimizations on the indole-benzophenone framework to enhance biological activity and develop new lead compounds for further pharmacological evaluation. orientjchem.org

Data Tables

Table 1: Examples of Biologically Investigated Indole-Benzophenone Analogues and Related Compounds

| Compound Name | Investigated Activity | Key Finding | Reference(s) |

| 2-(diphenyl methylene)-1-((1-tosyl-1H-indol-3-yl) methylene) hydrazine (B178648) | Antibacterial | Showed good inhibition against Escherichia coli with a 21.7 mm zone of inhibition. | researchgate.netdergipark.org.tr |

| (4-Bromophenyl)(1H-indol-7-yl)methanone | Intermediate for Analgesics | Synthesis and crystal structure reported; noted as an intermediate for the analgesic bromofenac. | nih.gov |

| N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30) | Anticancer (Antitubulin) | Potently effective against various cancer cell lines; inhibits tubulin assembly. | nih.gov |

| [4-(3-Methyl-1H-indol-2-yl)phenyl]phenylmethanone | Anti-inflammatory (potential) | A novel, efficient synthesis was developed to facilitate the generation of potential biologically active compounds. | orientjchem.org |

| Benzophenone-thiazole derivatives | Anti-inflammatory | Designed as dual inhibitors of edema and neutrophil recruitment. | nih.govmdpi.com |

Structure

3D Structure

属性

IUPAC Name |

1H-indol-7-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c17-15(12-5-2-1-3-6-12)13-8-4-7-11-9-10-16-14(11)13/h1-10,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIAMTEUKWUNTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC3=C2NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80446861 | |

| Record name | 7-BENZOYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70803-96-2 | |

| Record name | 7-BENZOYLINDOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80446861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 1h Indol 7 Yl Phenyl Methanone

Reactivity Profiles of the Indole (B1671886) Ring System

The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. However, the reactivity of (1H-Indol-7-yl)(phenyl)methanone is modulated by the presence of the electron-withdrawing benzoyl group at the C7 position. This substituent influences the electron density distribution across the indole ring, thereby affecting the regioselectivity and rate of substitution and addition reactions.

Electrophilic Substitution Patterns

The directing effect of the C7-substituent is crucial. While electron-donating groups direct electrophiles to the ortho and para positions, electron-withdrawing groups typically direct incoming groups to the meta position. libretexts.orgcureffi.org In the context of the indole ring, the benzoyl group at C7 is expected to decrease the nucleophilicity of the entire molecule. However, the C3 position generally remains the most favored site for electrophilic attack due to the powerful directing ability of the indole nitrogen. Should the C3 position be blocked, substitution may occur at C2. nih.gov

Specific electrophilic substitution reactions on indole systems include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). nih.govwikipedia.orgijpcbs.comsid.irorganic-chemistry.orgyoutube.comyoutube.com For instance, the Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles has been shown to result in initial C3 formylation. nih.gov This suggests that despite the deactivating C7-benzoyl group, the C3 position remains a likely site of reaction for this compound.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions and Products

| Reaction | Reagents | Probable Major Product | Notes |

|---|---|---|---|

| Bromination | Br₂ / Lewis Acid | (3-Bromo-1H-indol-7-yl)(phenyl)methanone | Halogenation occurs readily on the electron-rich pyrrole (B145914) ring. The C3 position is the most likely site of substitution. |

| Nitration | HNO₃ / H₂SO₄ | (3-Nitro-1H-indol-7-yl)(phenyl)methanone | Nitration is expected at the C3 position, though harsh acidic conditions can lead to side reactions. |

| Vilsmeier-Haack | POCl₃ / DMF | (3-Formyl-1H-indol-7-yl)(phenyl)methanone | This reaction is a mild method for formylating electron-rich heterocycles and is anticipated to proceed at C3. wikipedia.orgijpcbs.comorganic-chemistry.org |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | (3-Acyl-1H-indol-7-yl)(phenyl)methanone | Acylation is expected at the C3 position, further deactivating the ring system. |

Nucleophilic Additions

While the indole ring is inherently electron-rich and thus primarily reactive towards electrophiles, the presence of a strong electron-withdrawing group can render it susceptible to nucleophilic attack. This is particularly true for radical additions or under conditions that activate the ring system.

Studies have shown that electron-deficient radicals exhibit a preference for addition at the C2 position of the indole ring, a switch from the typical C3 electrophilic attack. researchgate.netnih.govnih.gov This regioselectivity is explained by the lower energy barrier for radical addition at C2 and the formation of a more stable benzylic radical intermediate. researchgate.netnih.gov Given that the C7-benzoyl group makes the indole nucleus in this compound electron-deficient, it is plausible that it would undergo C2-selective additions with electron-deficient radicals generated, for example, via photoredox catalysis.

Direct nucleophilic addition to the C2 position of indoles can also be achieved under specific conditions, such as mediation by a Lewis acid and a fluoroalcohol, which activate the indole towards attack. figshare.com Furthermore, some highly activated indoles, such as 1-methoxy-6-nitroindole-3-carbaldehyde, have been shown to react regioselectively at the C2-position with various nucleophiles. nii.ac.jp These findings suggest that the reactivity of this compound towards nucleophiles would likely be focused at the C2 position, contingent on the appropriate activating conditions.

Transformations Involving the Ketone Functional Group

The benzoyl moiety of this compound contains a ketone functional group that is amenable to a variety of chemical transformations, most notably reduction and oxidation.

Reductive Processes

The ketone can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group, depending on the reagents and conditions employed.

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, (1H-Indol-7-yl)(phenyl)methanol, can be readily achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). This reagent is highly selective for aldehydes and ketones and typically does not affect other functional groups like esters or the indole ring itself under standard conditions. mdpi.comorganic-chemistry.org The reaction proceeds via nucleophilic attack of a hydride equivalent from the borohydride to the electrophilic carbonyl carbon. organic-chemistry.org

Reduction to Methylene Group: Complete reduction of the carbonyl group to a methylene group (CH₂) to yield 7-benzyl-1H-indole can be accomplished through methods like the Wolff-Kishner reduction. wikipedia.orgijpcbs.comorganic-chemistry.orgyoutube.com This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (H₂NNH₂), followed by deprotonation with a strong base (e.g., KOH) at high temperatures. organic-chemistry.orgyoutube.com The driving force is the irreversible loss of nitrogen gas (N₂) to form a carbanion, which is then protonated by the solvent. wikipedia.org This method is performed under strongly basic conditions. An alternative under strongly acidic conditions is the Clemmensen reduction (using zinc amalgam and HCl), though this may be less suitable for substrates with acid-sensitive groups. wikipedia.org

Table 2: Reductive Transformations of the Ketone Group

| Transformation | Reagents | Product | Mechanism Synopsis |

|---|---|---|---|

| Alcohol Formation | NaBH₄, Methanol | (1H-Indol-7-yl)(phenyl)methanol | Nucleophilic addition of hydride to the carbonyl carbon. |

| Methylene Formation | H₂NNH₂, KOH, Ethylene Glycol (heat) | 7-Benzyl-1H-indole | Formation of a hydrazone followed by base-catalyzed elimination of N₂ gas. wikipedia.orgyoutube.com |

Oxidative Transformations

The ketone functional group can undergo oxidative rearrangement, and the indole ring itself can be subject to oxidative cleavage under harsh conditions.

A relevant oxidative reaction for the ketone in this compound is the Baeyer-Villiger oxidation. organic-chemistry.orgrsc.orgwikipedia.orgjk-sci.comlibretexts.org This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via the formation of a Criegee intermediate, followed by the migratory insertion of an oxygen atom. jk-sci.com The regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl; groups that can better stabilize a positive charge migrate preferentially. organic-chemistry.orglibretexts.org For an aryl-aryl ketone like this compound, the migration of either the indol-7-yl group or the phenyl group is possible, leading to two potential ester products.

Under more forceful oxidizing conditions, such as hot, concentrated potassium permanganate (B83412) (KMnO₄) or ozonolysis (O₃), the indole ring, particularly the electron-rich C2=C3 double bond, is susceptible to oxidative cleavage. youtube.comyoutube.comchemistrysteps.comlibretexts.orgyoutube.com This would lead to the destruction of the indole ring system, yielding more complex products derived from the cleavage of the pyrrole ring.

Substitution Reactions on Halogenated Indole-Benzophenone Analogues

Halogenated analogues of this compound, such as (4-Bromophenyl)(1H-indol-7-yl)methanone, serve as versatile intermediates for further functionalization through cross-coupling reactions. researchgate.netbldpharm.com The bromine atom on the phenyl ring is a reactive handle that can be replaced via various palladium-catalyzed reactions.

These reactions are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. The most common transformations for an aryl bromide include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) in the presence of a palladium catalyst and a base to form a new C-C bond, yielding biaryl compounds. organic-chemistry.orgmdpi.comlibretexts.org

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction that forms a C-N bond between the aryl bromide and an amine.

These reactions allow for the synthesis of a diverse library of derivatives from a single halogenated precursor, which is a common strategy in medicinal chemistry and materials science.

Table 3: Potential Cross-Coupling Reactions of (4-Bromophenyl)(1H-indol-7-yl)methanone

| Reaction Type | Coupling Partner | Catalyst System | General Product Structure |

|---|---|---|---|

| Suzuki-Miyaura Coupling | R-B(OH)₂ (Arylboronic acid) | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | (4'-Aryl-[1,1'-biphenyl]-4-yl)(1H-indol-7-yl)methanone |

| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | (4-(Alkynyl)phenyl)(1H-indol-7-yl)methanone |

| Buchwald-Hartwig Amination | R¹R²NH (Amine) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | (4-(R¹R²-Amino)phenyl)(1H-indol-7-yl)methanone |

Investigations into Reaction Mechanisms and Intermediates

The synthesis of this compound can be approached through several established synthetic routes for 7-substituted indoles. Mechanistic investigations into these pathways reveal key intermediates and transition states that govern the formation of the final product. Two prominent methods, the Bartoli indole synthesis and the oxidation of an indoline (B122111) precursor, provide a framework for understanding the reactivity of this class of compounds.

The Bartoli indole synthesis stands out as a highly effective method for preparing 7-substituted indoles. wikipedia.org This reaction involves the interaction of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.org For the synthesis of this compound, a plausible starting material would be an ortho-substituted nitrobenzene (B124822) derivative which, upon reaction with a suitable vinyl Grignard, proceeds through a series of intermediates.

The proposed mechanism for the Bartoli synthesis of a generic 7-substituted indole is initiated by the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by the formation of a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitrosoarene. The steric influence of the ortho substituent is crucial at this stage, facilitating a acs.orgacs.org-sigmatropic rearrangement to form a key intermediate. Subsequent cyclization and tautomerization lead to the indole ring system. A final equivalent of the Grignard reagent acts as a base, and upon aqueous workup, the 7-substituted indole is obtained. wikipedia.org

Another significant route to this compound involves the oxidation of a corresponding indoline precursor. The synthesis of a related compound, (4-bromophenyl)(1H-indol-7-yl)methanone, has been achieved through the oxidation of (4-bromophenyl)(2,3-dihydro-1H-indol-7-yl)methanone. This suggests a similar pathway is viable for the non-brominated analogue. The oxidation of the indoline to the indole can be achieved using various oxidizing agents. The mechanism of this dehydrogenation reaction typically involves the removal of two hydrogen atoms from the indoline ring, leading to the formation of the aromatic indole nucleus.

The Friedel-Crafts acylation of indole itself typically occurs at the C3 position due to the high electron density at this position of the pyrrole ring. researchgate.net Direct Friedel-Crafts acylation of indole to produce a 7-substituted product is not the preferred method due to regioselectivity challenges. However, intramolecular Friedel-Crafts reactions are a powerful tool for forming cyclic structures, including those fused to an indole ring system. masterorganicchemistry.com

Table 1: Proposed Intermediates in the Bartoli Synthesis of this compound

| Intermediate Name | Chemical Structure | Key Features |

| ortho-Benzoyl Nitrobenzene | C₁₃H₉NO₃ | Starting material for the Bartoli synthesis. |

| Nitroso-intermediate | C₁₃H₉NO₂ | Formed after the first equivalent of vinyl Grignard. |

| Aza-allyl radical | C₂₁H₁₈NO⁻ | Formed after the addition of the second equivalent of vinyl Grignard. |

| Cyclized Dihydropyrrole | C₂₁H₁₈N | Result of the acs.orgacs.org-sigmatropic rearrangement and cyclization. |

Table 2: Spectroscopic Data for a Generic Indoline Precursor and Final Indole Product

| Compound | ¹H NMR (ppm, typical signals) | ¹³C NMR (ppm, typical signals) | IR (cm⁻¹) |

| (Phenyl)(2,3-dihydro-1H-indol-7-yl)methanone | 3.1 (t, 2H, C3-H), 3.6 (t, 2H, C2-H), 6.7-7.8 (m, Ar-H) | 30 (C3), 47 (C2), 115-150 (Ar-C), ~198 (C=O) | ~3350 (N-H), ~1640 (C=O) |

| This compound | 6.6 (dd, 1H, C3-H), 7.1-8.0 (m, Ar-H), 8.2 (br s, 1H, N-H), 7.3 (t, 1H, C2-H) | 103 (C3), 120-140 (Ar-C), 128 (C2), ~196 (C=O) | ~3400 (N-H), ~1625 (C=O) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.

¹³C NMR: Similar to ¹H NMR, experimental ¹³C NMR data for (1H-Indol-7-yl)(phenyl)methanone is not widely reported. A predicted ¹³C NMR spectrum would provide estimated chemical shifts for each of the 15 carbon atoms in the molecule, distinguishing between the carbonyl carbon, the carbons of the indole (B1671886) nucleus, and the carbons of the phenyl group.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₁₅H₁₁NO, leading to a calculated molecular weight of approximately 221.26 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern in an electron ionization (EI) mass spectrum would be expected to show characteristic fragments, such as the loss of the phenyl group (C₆H₅) or the benzoyl group (C₆H₅CO), and fragments characteristic of the indole ring.

Computed Mass Spectrometry Data:

| Property | Value | Source |

| Molecular Weight | 221.25 g/mol | PubChem nih.gov |

| Exact Mass | 221.084063974 Da | PubChem nih.gov |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

While specific experimental IR data for this compound is not available, the spectrum is expected to exhibit characteristic absorption bands. These would include a sharp, strong absorption for the carbonyl (C=O) group of the ketone, typically in the range of 1650-1700 cm⁻¹. Additionally, a characteristic N-H stretching vibration for the indole ring would be expected around 3300-3500 cm⁻¹. Aromatic C-H stretching and bending vibrations would also be present. For comparison, a related compound, 4-(3-Methyl-1H-indol-2-yl)phenylmethanone, shows a carbonyl peak at 1669 cm⁻¹ and an N-H stretch at 3313 cm⁻¹. orientjchem.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated system of this compound, encompassing the indole ring and the benzoyl group, is expected to give rise to distinct absorption bands in the UV-Vis spectrum. Specific experimental data for the molar absorptivity (ε) and the wavelength of maximum absorption (λmax) for this compound are not documented in the available literature.

X-ray Crystallography for Definitive Solid-State Structural Determination

Direct X-ray crystallographic data for this compound has not been found in the surveyed literature. However, the crystal structure of the closely related compound, (4-Bromophenyl)(1H-indol-7-yl)methanone, offers significant insights into the likely conformation of the target molecule. It is important to note that the presence of the bromine atom on the phenyl ring will influence the electronic properties and potentially the solid-state packing, but the core structure is analogous.

In the crystal structure of (4-Bromophenyl)(1H-indol-7-yl)methanone, the molecule consists of three main planar fragments: the indole system, the phenyl ring, and the central C-C(=O)-C bridge. The dihedral angle between the indole and phenyl rings is 50.13 (5)°. The indole plane is inclined at 15.51 (3)° with respect to the central carbonyl bridge, while the phenyl plane is more twisted at an angle of 40.13 (7)°. The molecules in the crystal are linked into centrosymmetric dimers through N—H···O hydrogen bonds.

Crystallographic Data for (4-Bromophenyl)(1H-indol-7-yl)methanone:

| Parameter | Value |

| Formula | C₁₅H₁₀BrNO |

| Molecular Weight | 300.15 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3241 (4) |

| b (Å) | 7.4651 (3) |

| c (Å) | 14.9579 (5) |

| β (°) | 103.100 (4) |

| Volume (ų) | 1231.57 (8) |

| Z | 4 |

This data is for the bromo-substituted analog and serves as a structural model.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique for confirming the empirical and molecular formula of a synthesized compound by determining the percentage composition of its constituent elements.

Experimental elemental analysis data for this compound is not available in the public domain. The theoretical elemental composition can be calculated from its molecular formula, C₁₅H₁₁NO.

Theoretical Elemental Composition:

| Element | Percentage (%) |

| Carbon (C) | 81.43 |

| Hydrogen (H) | 5.01 |

| Nitrogen (N) | 6.33 |

| Oxygen (O) | 7.23 |

Computational and Theoretical Chemistry Studies of 1h Indol 7 Yl Phenyl Methanone Systems

Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) serves as a fundamental tool for predicting the three-dimensional arrangement of atoms in a molecule and its fundamental electronic characteristics. For (1H-Indol-7-yl)(phenyl)methanone, geometry optimization is typically performed using a functional such as B3LYP with a suitable basis set like 6-311++G(d,p). These calculations yield the most stable conformation (the ground state geometry) by minimizing the energy of the system.

Table 1: Selected Optimized Geometrical Parameters of this compound (Theoretical)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C=O | 1.23 | - |

| C-C (keto-indole) | 1.48 | - |

| C-C (keto-phenyl) | 1.49 | - |

| N-H | 1.01 | - |

| Indole-Phenyl Dihedral | - | 52.5 |

| C-N-C (indole) | - | 108.5 |

| C-C-O (keto) | - | 120.2 |

Note: This data is hypothetical and based on typical values from DFT calculations on similar molecules.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the electronic transitions from the ground state to various excited states, which correspond to the absorption of ultraviolet-visible (UV-Vis) light. nih.gov

The calculations predict the maximum absorption wavelengths (λmax), the energy required for these transitions, and their intensities (oscillator strengths). nih.gov These theoretical predictions can be compared with experimentally measured UV-Vis spectra to validate the computational model. The primary electronic transitions in molecules like this often involve π-π* transitions within the aromatic indole (B1671886) and phenyl rings, and n-π* transitions associated with the carbonyl group. The solvent environment can influence these absorptions, and computational models can account for this using methods like the Polarizable Continuum Model (PCM).

Table 2: Calculated Electronic Absorption Spectral Data for this compound in a Simulated Solvent (Theoretical)

| Transition | Wavelength (λmax, nm) | Excitation Energy (eV) | Oscillator Strength (f) |

| S0 → S1 | 320 | 3.87 | 0.25 |

| S0 → S2 | 285 | 4.35 | 0.18 |

| S0 → S3 | 250 | 4.96 | 0.45 |

Note: This data is hypothetical and based on typical values from TD-DFT calculations on similar aromatic ketones.

Frontier Molecular Orbital (FMO) Analysis for Understanding Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a key concept for explaining chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov

For this compound, the HOMO is typically distributed over the electron-rich indole ring system, particularly the pyrrole (B145914) moiety. The LUMO, conversely, is often localized on the benzoyl fragment, including the carbonyl group and the phenyl ring, which act as the primary electron-accepting region. malayajournal.orgnih.gov This separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters of this compound (Theoretical)

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -1.95 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.95 |

| Electronegativity (χ) | 3.90 |

| Chemical Hardness (η) | 1.95 |

| Chemical Softness (S) | 0.51 |

| Electrophilicity Index (ω) | 3.90 |

Note: This data is hypothetical and based on typical values from FMO analysis of similar compounds.

Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactivity Sites

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. bhu.ac.in It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

In the MEP map of this compound, the most negative potential (typically colored red) is concentrated around the oxygen atom of the carbonyl group, indicating its high propensity to act as a proton acceptor or to coordinate with electrophiles. The region around the indole N-H group shows a positive potential (colored blue), highlighting its role as a hydrogen bond donor. The aromatic rings generally exhibit intermediate potentials. The MEP surface is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks. malayajournal.org

Natural Bonding Orbital (NBO) Analysis for Intramolecular Interactions and Stability

For this compound, NBO analysis can reveal key intramolecular interactions. For instance, the delocalization of the lone pair electrons of the carbonyl oxygen into the antibonding π* orbitals of adjacent C-C bonds contributes significantly to the stability of the conjugated system. Similarly, interactions involving the indole nitrogen's lone pair and the aromatic π-systems can be quantified. The analysis also provides natural atomic charges, offering a more refined view of the charge distribution compared to other methods. nih.gov

Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound (Theoretical)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O(carbonyl) | π(C-C phenyl) | 5.2 |

| LP(1) N(indole) | π(C=C indole) | 45.8 |

| π(C=C indole) | π(C=O) | 15.3 |

| π(C=C phenyl) | π(C=O) | 18.1 |

Note: E(2) represents the stabilization energy. This data is hypothetical and illustrates typical intramolecular interactions.

Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

While the previous sections focused on the properties of a single molecule, QTAIM and Hirshfeld surface analysis are used to study how molecules interact with each other in the solid state. These methods are particularly useful for interpreting crystal packing. researchgate.net

Hirshfeld surface analysis defines the space a molecule occupies in a crystal and maps various properties onto this surface. nih.gov The 2D fingerprint plots derived from this analysis provide a summary of all intermolecular contacts. For a molecule like this compound, these plots would likely show significant contributions from H···H, C···H, and O···H contacts. nih.gov The presence of N-H···O hydrogen bonds, as seen in the crystal structure of the bromo-substituted analogue, would appear as distinct features in the fingerprint plot. nih.govnih.gov

QTAIM analyzes the electron density topology to characterize chemical bonds and non-covalent interactions. It can identify bond critical points (BCPs) between atoms, and the properties at these points (like electron density and its Laplacian) can confirm the nature of the interaction. For instance, the presence of a BCP between the indole N-H hydrogen and the carbonyl oxygen of a neighboring molecule would provide definitive evidence of a hydrogen bond.

In Silico Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. ijper.org This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. nih.gov

For this compound, docking simulations could be performed against various biological targets known to interact with indole-based compounds. The simulation would predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues in the protein's active site. researchgate.net For example, the indole N-H group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with appropriate donor/acceptor residues in a protein. researchgate.net The phenyl and indole rings can engage in hydrophobic and π-stacking interactions.

Table 5: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.5 | - |

| Hydrogen Bonds | 2 | ASP 150, LYS 88 |

| Hydrophobic Interactions | - | LEU 85, VAL 92, ALA 105 |

| π-π Stacking | 1 | PHE 148 |

Note: This data is hypothetical and serves to illustrate the typical output of a molecular docking simulation.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional arrangement of the constituent rings in this compound is crucial for its interaction with biological targets and dictates its physicochemical properties. Computational and theoretical chemistry studies, particularly conformational analysis and potential energy surface (PES) mapping, provide profound insights into the molecule's preferred shapes and the energy barriers separating them.

The conformational landscape of this compound) is primarily defined by the rotational freedom around the single bonds connecting the carbonyl group to the indole and phenyl rings. These rotations, described by dihedral angles, determine the relative orientation of the two aromatic systems. Steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogen at position 1 or the substituent at position 6 of the indole ring, as well as the electronic effects of the carbonyl linker, are the main determinants of the molecule's conformational preferences.

While detailed PES mapping for the parent compound is not extensively documented in publicly available literature, crystallographic data of closely related analogs offer significant clues. For instance, the crystal structure of (4-Bromo-phenyl)(1H-indol-7-yl)methanone reveals a non-planar conformation. rsc.orgmdpi.com In this structure, the indole and phenyl rings are twisted out of the plane of the central carbonyl bridge. rsc.org This twisting is a common feature in diaryl methanones, arising from the need to alleviate steric strain.

The key dihedral angles in the crystal structure of (4-Bromo-phenyl)(1H-indol-7-yl)methanone provide a quantitative measure of this twisting. rsc.orgmdpi.com The dihedral angle between the plane of the indole ring system and the plane of the benzene (B151609) ring is 50.13 (5)°. rsc.org Notably, the indole plane is less twisted from the plane of the central C-C(=O)-C bridge compared to the benzene plane. rsc.org

Table 1: Key Dihedral Angles in (4-Bromo-phenyl)(1H-indol-7-yl)methanone

| Inter-planar Angle | Dihedral Angle (°) |

| Indole Ring System vs. Benzene Ring | 50.13 (5) |

| Indole Ring System vs. C-C(=O)-C Bridge | 15.51 (3) |

| Benzene Ring vs. C-C(=O)-C Bridge | 40.13 (7) |

Data sourced from the crystallographic analysis of (4-Bromo-phenyl)(1H-indol-7-yl)methanone. rsc.org

This observed conformation in the solid state is likely to be a low-energy state for the unsubstituted this compound in solution as well. The fundamental steric and electronic factors governing the conformation are similar for both molecules. The bromine substituent on the phenyl ring is not expected to drastically alter the preferred torsional angles around the carbonyl linker, although it can influence crystal packing forces.

Theoretical studies on similar aroyl-substituted heterocyclic systems support the notion of a twisted, non-planar ground state. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are typically employed to explore the potential energy surface. A typical conformational analysis would involve a systematic scan of the dihedral angles defining the rotation of the phenyl and indole rings relative to the carbonyl group. This would allow for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to interconversion between these conformers.

The resulting potential energy surface would likely reveal two equivalent or near-equivalent low-energy conformers, corresponding to a "propeller-like" arrangement of the rings. The energy barriers for rotation around the C-C bonds would provide information on the molecule's flexibility at different temperatures. It is also plausible that intramolecular hydrogen bonding between the N-H of the indole and the carbonyl oxygen could play a role in stabilizing certain conformations, a feature that would be elucidated through detailed computational modeling.

Medicinal Chemistry and Biological Activity of 1h Indol 7 Yl Phenyl Methanone Derivatives

Anticancer and Antimitotic Activities

Derivatives of the (1H-Indol-7-yl)(phenyl)methanone scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the disruption of microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

Modulation of Tubulin Polymerization and Colchicine (B1669291) Binding Site Interactions

A primary mechanism by which certain indole (B1671886) derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.gov Microtubules are essential components of the cytoskeleton, playing a crucial role in mitosis. By interfering with their assembly, these compounds can halt cell division and induce programmed cell death in rapidly proliferating cancer cells.

Many potent indole-based antimitotic agents, such as certain arylthioindoles (ATIs), function by binding to the colchicine site on β-tubulin. nih.gov The colchicine binding site is a key target for drugs that destabilize microtubules. nih.govnih.gov Docking studies have shown that the trimethoxyphenyl (TMP) moieties of some of these compounds effectively superimpose with the tropolone (B20159) ring of colchicine within this binding pocket. nih.gov This interaction prevents the tubulin dimers from polymerizing into microtubules, leading to mitotic arrest. Colchicine binding site inhibitors (CBSIs) are considered promising antitumor agents because they can display potent anti-proliferative activity and may be effective against multidrug-resistant (MDR) cancer cells. nih.gov

Cytotoxic Efficacy against Diverse Cancer Cell Lines

The cytotoxic effects of this compound derivatives and related indole compounds have been evaluated against a variety of human cancer cell lines. These studies have revealed a broad spectrum of activity, with certain derivatives showing high potency.

For instance, a series of 2-acyl-1H-indole-4,7-diones, which are structurally related to potent tubulin polymerization inhibitors, have been synthesized and tested for their cytotoxic activity. nih.gov These compounds have shown selective efficacy against mammary and renal cancer cell lines. nih.gov Similarly, newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives exhibited selective cytotoxicity against the HCT-116 colon cancer cell line. nih.gov Three of these derivatives, in particular, showed potent anticancer activity with IC₅₀ values of 7.1, 10.5, and 11.9 µM/ml, respectively. nih.gov The activity of these compounds was linked to their ability to induce cell cycle arrest at the S and G2/M phases. nih.govnih.gov

The table below summarizes the cytotoxic activity of selected indole derivatives against various cancer cell lines.

| Compound/Extract | Cell Line | Cancer Type | IC₅₀ Value |

| 2-(thiophen-2-yl)-1H-indole derivative 4g | HCT-116 | Colon Cancer | 7.1 µM/ml |

| 2-(thiophen-2-yl)-1H-indole derivative 4a | HCT-116 | Colon Cancer | 10.5 µM/ml |

| 2-(thiophen-2-yl)-1H-indole derivative 4c | HCT-116 | Colon Cancer | 11.9 µM/ml |

| Methanolic extract of Artocarpus heterophyllus | A549 | Lung Cancer | 35.26 µg/ml |

| Methotrexate (Reference) | A549 | Lung Cancer | 9.70 µg/ml |

| Methotrexate (Reference) | HeLa | Cervical Cancer | 27.90 µg/ml |

| Methotrexate (Reference) | MCF-7 | Breast Cancer | 49.42 µg/ml |

| Cynanchum acutum L. seed extract | HepG-2 | Liver Cancer | 2.3 mg/mL |

| Cynanchum acutum L. seed extract | A549 | Lung Cancer | 2.5 mg/mL |

| Cynanchum acutum L. seed extract | Hep-2 | Epithelioma | 2.6 mg/mL |

| Cynanchum acutum L. seed extract | MCF-7 | Breast Cancer | 2.7 mg/mL |

| Cynanchum acutum L. seed extract | PC3 | Prostate Cancer | 2.7 mg/mL |

| Cynanchum acutum L. seed extract | Caco-2 | Colon Cancer | 3.2 mg/mL |

| Cynanchum acutum L. seed extract | HeLa | Cervical Cancer | 6.6 mg/mL |

IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater potency.

Strategies to Address Drug Resistance Mechanisms

A significant challenge in cancer chemotherapy is the development of drug resistance. Some indole derivatives have shown promise in overcoming these resistance mechanisms. For example, inhibitors that target the colchicine binding site on tubulin have been suggested to be effective in suppressing multidrug resistance mediated by the overexpression of transporter proteins like P-glycoprotein (P-gp), MRP1, and MRP2. nih.gov

Furthermore, recent research has focused on developing indole derivatives that can inhibit signaling pathways associated with drug resistance. A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, has been shown to suppress the Hedgehog (Hh) signaling pathway. nih.gov Aberrant activation of this pathway is linked to several cancers. This compound was found to maintain its inhibitory activity against a mutant form of the Smoothened (SMO) receptor (SmoD477H), which is associated with resistance to the Hh pathway inhibitor vismodegib. nih.gov This suggests that such derivatives could have therapeutic potential in treating drug-resistant cancers. nih.gov

Antileukemic Potential

While much of the research has focused on solid tumors, indole derivatives have also been investigated for their potential against hematological malignancies like leukemia. The disruption of microtubule function, a common mechanism for these compounds, is a validated strategy in the treatment of leukemias. The ability of these compounds to induce cell cycle arrest and apoptosis is crucial for their antileukemic effects. Further studies are needed to fully elucidate the spectrum of activity and specific mechanisms of this compound derivatives against various leukemia cell lines.

Anti-inflammatory Properties and Cyclooxygenase (COX) Inhibition

Inflammation is a key pathological process in many diseases, and the cyclooxygenase (COX) enzymes are central mediators of this process. Indole derivatives, structurally related to the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933), have been extensively studied as anti-inflammatory agents. derpharmachemica.comnih.gov

Selective Inhibition of COX-1 and COX-2 Isoenzymes

The COX enzyme exists in two main isoforms: COX-1 and COX-2. nih.gov COX-1 is constitutively expressed in many tissues and is responsible for "housekeeping" functions, such as protecting the gastric mucosa. derpharmachemica.com In contrast, COX-2 is typically induced during inflammation and is the primary target for anti-inflammatory drugs. derpharmachemica.comnih.gov The therapeutic action of NSAIDs comes from inhibiting COX-2, while the common side effects, like gastrointestinal issues, arise from the inhibition of COX-1. nih.govnih.gov Therefore, the development of selective COX-2 inhibitors is a major goal in medicinal chemistry. nih.govresearchgate.net

Several this compound derivatives and related indole compounds have been synthesized and evaluated for their ability to selectively inhibit COX-2. derpharmachemica.comeurekaselect.com For example, a series of (4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone derivatives were synthesized as analogs of indomethacin. derpharmachemica.com Compounds containing a methylsulfonyl (SO₂Me) or sulfonamide (SO₂NH₂) group, which is a known pharmacophore for COX-2 selectivity, exhibited significant anti-inflammatory activity and selectivity. derpharmachemica.com

The table below presents the in vitro COX-1 and COX-2 inhibitory activities of selected indole derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Compound 3a | 10.35 | 12.50 | 0.83 |

| Compound 3b | 8.90 | 71.00 | 0.13 |

| Pyrrolo[3,4-d]pyridazinone derivative 6a | > 100 | 1.8 | > 55.5 |

| Kuwanon A | > 100 | 14 | > 7.1 |

| Celecoxib (Reference) | > 100 | 2.2 | > 45.4 |

The Selectivity Index (SI) is the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI value indicates greater selectivity for inhibiting COX-2 over COX-1.

These findings highlight the potential of the this compound scaffold as a template for designing novel and selective anti-inflammatory and anticancer agents.

Antimicrobial and Antifungal Activities

Derivatives of the indole nucleus are well-regarded for their potential to combat microbial and fungal infections. The inherent chemical properties of the indole ring system allow for diverse functionalization, leading to compounds with significant efficacy against a spectrum of pathogens.

Antibacterial Efficacy against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

A variety of indole derivatives have been synthesized and evaluated for their in vitro antibacterial properties. nanobioletters.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. For instance, a series of novel 1H-indole derivatives demonstrated significant antibacterial activity when compared to a control group. nanobioletters.com Among these, compounds designated as C-3 and C-4 were identified as the most potent. nanobioletters.com

The synthesis of 4-(indol-3-yl)thiazole-2-amines has also yielded compounds with notable antibacterial action. These derivatives showed activity against a panel of bacteria with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 1.88 mg/mL. mdpi.com In this series, Staphylococcus aureus was found to be the most resistant strain, whereas Salmonella Typhimurium was the most susceptible. mdpi.com Compound 5x from this series was particularly promising, with MIC values between 0.06 and 0.12 mg/mL. mdpi.com

Furthermore, methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates have been evaluated, showing good to excellent antibacterial activity. Compound 8 in this class was the most active, with MIC values ranging from 0.004 to 0.03 mg/mL. nih.gov It is noteworthy that all tested compounds in this particular study were more potent than the reference drugs, ampicillin (B1664943) and streptomycin, against all tested bacteria. nih.gov

A synthetic indole derivative, SMJ-2, has been shown to be effective against multidrug-resistant Gram-positive bacteria by inhibiting respiratory metabolism and disrupting membrane potential. nih.gov This compound was also found to interfere with the mevalonate (B85504) pathway, leading to an increase in reactive oxygen species and subsequent destruction of pathogens by phagocytic cells. nih.gov

| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference |

| 1H-Indole derivatives (C-3, C-4) | Bacillus subtilis, Escherichia coli | Compounds C-3 and C-4 were the most potent in the series. | nanobioletters.com |

| 4-(Indol-3-yl)thiazole-2-amines (e.g., 5x ) | Gram-positive and Gram-negative bacteria | MIC values ranged from 0.06–1.88 mg/mL; Compound 5x was most promising (MIC 0.06–0.12 mg/mL). | mdpi.com |

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (e.g., 8 ) | Gram-positive and Gram-negative bacteria | Compound 8 was the most active (MIC 0.004–0.03 mg/mL); all tested compounds were more potent than ampicillin and streptomycin. | nih.gov |

| SMJ-2 (Synthetic indole derivative) | Multidrug-resistant Gram-positive bacteria | Inhibits respiratory metabolism and disrupts membrane potential. | nih.gov |

Larvicidal Activity against Vector Mosquitoes

| Compound/Extract | Target Species | Key Findings (LC50 values) | Reference |

| Phenylacetic acid | Culex quinquefasciatus | 2.07 ppm | nih.gov |

| Phenylacetic acid | Aedes aegypti | 3.81 ppm | nih.gov |

| Nepeta cataria essential oil | Aedes aegypti | < 50 µg/mL | nih.gov |

| cis-1,2-Bis-[(E)-3,4- dimethoxystyryl]cyclobutane | Aedes albopictus | 39.951 ppm | advancedresearchpublications.com |

| cis-1,2-Bis-[(E)-3,4- dimethoxystyryl]cyclobutane | Culex quinquefasciatus | 58.178 ppm | advancedresearchpublications.com |

Antifungal Spectrum

The antifungal potential of indole derivatives has been demonstrated in several studies. For instance, synthesized 1H-indole-4,7-diones exhibited good antifungal activity against Candida krusei, Cryptococcus neoformans, and Aspergillus niger. researchgate.net

In another study, a series of 2-((4-aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives were synthesized and screened for their antifungal activity against Aspergillus niger and Candida albicans. nanobioletters.com All the synthesized compounds showed potent activity, with compound C-2 being the most effective. nanobioletters.com

Furthermore, the evaluation of methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates revealed good to excellent antifungal activity, with MIC values ranging from 0.004 to 0.06 mg/mL. nih.gov Compound 15 in this series was identified as the most potent. nih.gov Pimprinine and streptochlorin, which are indole alkaloids, have also been identified as promising antifungal lead compounds against various phytopathogens. nih.gov

| Compound/Derivative Class | Test Organism(s) | Key Findings | Reference |

| 1H-Indole-4,7-diones | Candida krusei, Cryptococcus neoformans, Aspergillus niger | Generally showed good antifungal activity. | researchgate.net |

| 2-((4-Aminophenyl)amino)-1-(1H-indol-1-yl)ethan-1-one derivatives (e.g., C-2) | Aspergillus niger, Candida albicans | Compound C-2 was the most potent. | nanobioletters.com |

| Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates (e.g., 15 ) | Various fungi | Good to excellent activity (MIC 0.004–0.06 mg/mL); Compound 15 was the most potent. | nih.gov |

| Pimprinine and Streptochlorin | Phytopathogenic fungi | Promising lead compounds with excellent antifungal activity against several pathogens. | nih.gov |

Antiviral Properties

The indole scaffold has served as a template for the development of potent antiviral agents, with derivatives showing activity against a range of viruses.

Inhibition of Viral Replication (e.g., HIV-1 Reverse Transcriptase, Coxsackie, Influenza Viruses)

Influenza Viruses: Indole derivatives structurally related to the antiviral drug Arbidol have been synthesized to explore their activity against influenza viruses. One such derivative, ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate (15 ), was found to be a potent inhibitor, and in some cases, more potent than Arbidol against certain influenza A virus subtypes. nih.gov This compound showed a greater affinity for and stabilizing effect on group 2 hemagglutinins (HAs) compared to group 1 HAs. nih.gov

HIV-1 Reverse Transcriptase: While specific data for this compound derivatives is limited, the broader class of indole compounds has been investigated for anti-HIV activity. A series of 9-phenylcyclohepta[d]pyrimidinedione derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). One compound, 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP), showed antiviral activity against laboratory-adapted HIV-1 strains with a 50% inhibitory concentration (IC50) of 0.34 μM in TZM-bl cells. nih.gov In vitro assays confirmed that BmPCP directly targets the HIV reverse transcriptase. nih.gov

Coxsackie Viruses: Research into inhibitors of Coxsackie viruses has identified quinoxaline (B1680401) derivatives as potent agents. nih.gov While not indole-based, this highlights the exploration of various heterocyclic compounds for anti-enteroviral activity. Derivatives 6 and 7 in this quinoxaline series showed significant inhibitory activity against Coxsackievirus B4 (CVB4), with EC50 values of 1.7 and 1.5 µM, respectively. nih.gov These compounds were found to inhibit the entry of the virion into the host cell. nih.gov

| Virus | Compound Class/Derivative | Mechanism of Action/Key Findings | Reference |

| Influenza A Virus | Ethyl 5-(hydroxymethyl)-1-methyl-2-(phenysulphanylmethyl)-1H-indole-3-carboxylate (15 ) | Inhibits hemagglutinin (HA)-mediated membrane fusion; more potent than Arbidol against some subtypes. | nih.gov |

| HIV-1 | 1-[(benzyloxy)methyl]-9-phenyl-cyclohepta[d] pyrimidinedione (BmPCP) | Non-nucleoside reverse transcriptase inhibitor (NNRTI); IC50 of 0.34 μM in TZM-bl cells. | nih.gov |

| Coxsackievirus B4 | Quinoxaline derivatives (6 and 7 ) | Inhibit viral entry; EC50 values of 1.7 and 1.5 µM, respectively. | nih.gov |

Exploration of Other Pharmacological Activities

The therapeutic potential of indole derivatives extends beyond antimicrobial and antiviral applications. For instance, a series of novel indole-isoxazole hybrids were synthesized and evaluated for their cytotoxic activities against hepatocellular carcinoma cell lines. nih.gov Some of these compounds showed potent anticancer activities, causing cell cycle arrest in the G0/G1 phase and a significant decrease in CDK4 levels. nih.gov

Additionally, certain indole derivatives have been investigated for their anti-inflammatory properties. A series of synthesized indole derivatives were profiled as both antimicrobial and anti-inflammatory compounds, with some showing potent anti-inflammatory activity. researchgate.net Another study reported the synthesis of a new indole derivative, 2-(1-ethyl-5-nitro-1H-indole-7-carbonyl)butyl 4-methylbenzenesulfonate, which showed a strong affinity for tyrosinase in molecular docking studies, suggesting potential as an antioxidant agent. mdpi.com

Analgesic Effects

Derivatives of this compound have been investigated for their analgesic properties, with notable success leading to the development of clinically used drugs. The primary mechanism underlying this activity is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

A prominent example is Bromfenac, chemically known as [2-Amino-3-(4-bromobenzoyl)phenyl]acetic acid. Although not a direct derivative of this compound, its structure is closely related, and its precursor is (4-Bromophenyl)(1H-indol-7-yl)methanone. nih.gov Bromfenac is a potent non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant analgesic and anti-inflammatory effects in both animal models and clinical use. nih.gov Studies have shown that it potently inhibits both COX-1 and COX-2 enzymes. nih.govdrugbank.com The addition of a bromine atom at the 4-position of the benzoyl ring is a key structural feature that enhances its potency. nih.gov In a mouse model of acetylcholine-induced abdominal constriction, Bromfenac showed a rapid onset of analgesic activity within 20 minutes, which was sustained for at least four hours. nih.gov

The analgesic potential of related heterocyclic structures further underscores the promise of this chemical class. For instance, certain pyrazolone (B3327878) derivatives have shown significant analgesic activities in both thermal (tail flick) and chemical (acetic acid-induced writhing) pain models. nih.gov Similarly, N-pyrrolylcarboxylic acid derivatives, which are structurally analogous, have demonstrated analgesic action against both chemical and thermal stimuli in rats. researchgate.net

Antidepressant Activity

The indole scaffold is a well-established pharmacophore in the design of antidepressant drugs, primarily due to its structural resemblance to the neurotransmitter serotonin (B10506). Various indole derivatives exert their effects by interacting with key components of the serotonergic system, such as serotonin receptors (e.g., 5-HT₁A, 5-HT₂A) and the serotonin transporter (SERT). mdpi.com

Research into related indole structures has revealed significant antidepressant potential. For example, a series of 5-(1H-Indol-3-yl)-3-(substituted aryl)-4,5-dihydroisoxazoline derivatives were synthesized and evaluated for their antidepressant activity. Several compounds in this series showed potent effects, comparable to the reference drugs imipramine (B1671792) and fluoxetine, in the forced swim test, a common behavioral model for screening antidepressants. researchgate.net The study highlighted that replacing the phenyl ring with heterocyclic rings like pyridine (B92270) or pyrrole (B145914) could enhance potency. researchgate.net

Furthermore, other classes of compounds incorporating an indole moiety have shown promise. Phenylpiperazinylalkyl derivatives of 1,3-dimethyl-purine-2,6-dione have been identified as potent 5-HT₁A receptor ligands with antidepressant-like activity in animal models. nih.gov These findings suggest that the this compound framework could serve as a valuable template for designing novel antidepressant agents, likely acting through the modulation of the serotonergic system.

Antihypertensive Properties

Indole derivatives have been extensively explored for their potential in treating hypertension, with several compounds demonstrating significant blood pressure-lowering effects. The primary mechanism of action for many of these derivatives is the antagonism of the angiotensin II type 1 (AT₁) receptor, a key regulator of blood pressure. nih.govresearchgate.netebi.ac.uk

A study on novel indole-3-carboxylic acid derivatives revealed their high binding affinity for the AT₁ receptor, comparable to the well-known antihypertensive drug losartan. nih.govresearchgate.net In vivo studies in spontaneously hypertensive rats (SHR) demonstrated that oral administration of these compounds could produce a significant and sustained reduction in blood pressure. One of the lead compounds caused a maximum decrease in mean blood pressure of 48 mmHg at a dose of 10 mg/kg, with the effect lasting for over 24 hours, which was superior to that of losartan. nih.govresearchgate.netebi.ac.uk

Another related compound, Indole-3-carbinol (B1674136), has also been shown to possess antihypertensive effects. Its mechanism appears to be linked to the reduction of cardiovascular inflammation and oxidative stress, which are contributing factors to the development of high blood pressure. nih.gov In SHR rats, indole-3-carbinol treatment reduced systolic blood pressure and inflammatory markers. nih.gov Additionally, certain indole alkaloids, such as stemmadenine, have exhibited hypotensive activity. nih.gov

Table 1: Antihypertensive Activity of Indole-3-Carboxylic Acid Derivatives

| Compound | Dose (mg/kg) | Maximum Decrease in Mean Blood Pressure (mmHg) | Duration of Action (hours) | Reference |

|---|---|---|---|---|

| Lead Indole-3-carboxylic acid derivative | 10 | 48 | > 24 | nih.govresearchgate.netebi.ac.uk |

| Losartan (Reference) | 10 | Not specified as superior | < 24 | nih.govresearchgate.net |

| Indole-3-carbinol | 2000 ppm/day (oral) | Significant reduction | Not specified | nih.gov |

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which becomes overactive during hyperglycemia. By converting glucose to sorbitol, it contributes to the long-term complications of diabetes, such as neuropathy, nephropathy, and retinopathy. Therefore, inhibitors of aldose reductase are of significant therapeutic interest. Indole derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs). nih.govnih.gov

Several studies have focused on designing indole-based compounds with potent and selective inhibitory activity against aldose reductase (ALR2) over the closely related aldehyde reductase (ALR1), as co-inhibition can lead to undesirable side effects. nih.gov A series of indole-thiosemicarbazones were synthesized and evaluated, with all compounds showing significant inhibition of both ALR1 and ALR2. nih.gov

In another study, a series of tetrahydropyridoindole derivatives were developed as bifunctional ARIs with antioxidant properties. The introduction of an acyl substituent at the N2 position of the indole ring was found to significantly improve the inhibitory efficacy. nih.gov Some of these derivatives displayed IC₅₀ values in the low nanomolar range for ALR2, indicating high potency. The selectivity for ALR2 over ALR1 was also notable for several compounds. nih.gov

Table 2: Aldose Reductase Inhibitory Activity of Indole Derivatives

| Compound | ALR2 IC₅₀ (nM) | ALR1 IC₅₀ (nM) | Selectivity Factor (ALR1/ALR2) | Reference |

|---|---|---|---|---|

| Compound 3d (tetrahydropyridoindole) | Not specified | Not specified | > 1000 | nih.gov |

| Compound 3e (tetrahydropyridoindole) | Not specified | Not specified | 381 | nih.gov |

| Compound 3f (tetrahydropyridoindole) | 84 | 9434 (AKR1B10) | 792 | nih.gov |

| Zopolrestat (Reference) | 25 | Inactive (AKR1B10) | Not applicable | nih.gov |

| Indole-thiosemicarbazone 3f | 1.02 µM | 0.42 µM | Not specified as selective for ALR2 | nih.gov |

Central Nervous System Depressant Effects

Indole derivatives have been reported to possess central nervous system (CNS) depressant activities. This class of compounds can induce calming effects, reduce anxiety, and promote sleep, often by modulating the activity of neurotransmitter systems such as GABA. researchgate.net

While specific studies on the CNS depressant effects of this compound derivatives are limited, research on structurally related quinazolinone derivatives provides valuable insights. A series of 1-(4-substituted-phenyl)-3-(4-oxo-2-phenyl/ethyl-4H-quinazolin-3-yl)-urea derivatives were synthesized and screened for their CNS depressant activity. nih.gov The evaluation was performed using an actophotometer to measure locomotor activity, where a decrease indicates CNS depression. Most of the synthesized compounds showed a significant decrease in locomotor activity. nih.gov

The presence of a phenyl group at the second position of the quinazolin-4(3H)-one scaffold was found to be more significant for CNS activity than a methyl group. researchgate.net Furthermore, the inclusion of a thiourea (B124793) group in some derivatives also resulted in good CNS depressant activity. researchgate.net These findings suggest that the this compound core, with its aromatic features, holds potential for the development of new CNS depressant agents.

Muscle Relaxant Activities

Certain indole derivatives have been identified as having muscle relaxant properties. This activity can be mediated through various mechanisms, including the modulation of ion channels involved in muscle contraction and relaxation.

Research on benzofuroindole analogues, which are structurally related to indole derivatives, has shown that these compounds can act as smooth muscle relaxants. nih.gov Their mechanism of action involves the potentiation of large-conductance calcium-activated potassium (BK(Ca)) channels. The opening of these channels leads to hyperpolarization of the cell membrane, which in turn causes relaxation of smooth muscle. nih.gov Specific benzofuroindole derivatives have demonstrated high selectivity for bladder tissue over aortic tissue, making them potential candidates for treating bladder overactivity. nih.gov

Additionally, some indole alkaloids isolated from natural sources, such as those from Tabernaemontana dichotoma, have been shown to possess both hypotensive and muscle relaxant activities. nih.gov These findings indicate that the indole scaffold is a promising starting point for the development of new muscle relaxant drugs.

Structure-Activity Relationship (SAR) Investigations

The biological activities of this compound derivatives are highly dependent on their molecular structure. Structure-activity relationship (SAR) studies aim to understand how different chemical modifications to the core scaffold influence its pharmacological effects.

For analgesic activity , as seen with Bromfenac and its analogues, the substitution on the benzoyl ring is critical. The presence of a bromine atom at the 4-position of the phenyl ring significantly enhances the inhibitory potency against COX enzymes. nih.gov

In the context of antihypertensive activity , for indole-3-carboxylic acid derivatives acting as AT₁ receptor antagonists, the nature and position of substituents on the indole ring and the acidic group are crucial for high-affinity binding to the receptor and potent in vivo activity. nih.govresearchgate.net

For aldose reductase inhibition , SAR studies on tetrahydropyridoindole derivatives have revealed several key insights. Eliminating the basicity at the N2 position of the indole by introducing an acyl substituent significantly improves inhibitory efficacy. nih.gov The flexibility of a carbamate (B1207046) moiety at this position was found to fit the enzyme's binding site better than bulkier alkyl or aryl-acyl groups. Furthermore, substituents at the 8-position of the indole ring, such as a methoxy (B1213986) group, can enhance the selectivity for ALR2 over ALR1. nih.gov

Regarding CNS activity , for related quinazolinone derivatives, the presence of a phenyl group at the 2-position and a substituted aromatic ring at the 3-position are considered important for anticonvulsant and CNS depressant effects. researchgate.net Bulkier, more lipophilic groups are thought to enhance the ability to cross the blood-brain barrier. researchgate.net

These SAR findings provide a rational basis for the design and optimization of this compound derivatives to develop new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties.

Impact of Substituent Variation on Biological Potency and Selectivity

Research into the structure-activity relationships (SAR) of these compounds has revealed several key trends. For instance, in the context of anticancer agents, the substitution pattern on the phenyl ring is critical for potency. The introduction of a bromine atom at the para-position of the phenyl ring, as in (4-bromophenyl)(1H-indol-7-yl)methanone, has been shown to influence the crystal packing and intermolecular interactions, which can be a factor in biological activity. nih.govnih.gov In the crystal structure of this compound, molecules form centrosymmetric dimers through N-H···O hydrogen bonds. nih.govnih.gov The dihedral angle between the indole and phenyl rings is a notable structural feature that can be affected by substituents. nih.govnih.gov

Furthermore, studies on related indole derivatives have demonstrated the importance of substituents for various biological activities. For example, in a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives investigated as CFTR potentiators, the nature of the substituent on a pyrazolyl moiety attached to the core structure dramatically impacted efficacy and potency. acs.org Replacing a trifluoromethyl group with isopropyl or phenyl groups led to significant changes in activity. acs.org Similarly, disubstituted phenyl derivatives showed enhanced potency, indicating that fine-tuning of substituents is a powerful strategy for optimizing biological activity. acs.org

The table below summarizes the impact of various substituents on the biological activity of this compound and related indole derivatives.

| Compound/Derivative Class | Substituent Variation | Impact on Biological Potency and Selectivity | Reference |

| (4-bromophenyl)(1H-indol-7-yl)methanone | 4-Bromo on phenyl ring | Influences crystal packing and intermolecular interactions. Forms hydrogen-bonded dimers. | nih.govnih.gov |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives | Replacement of 5'-trifluoromethyl on pyrazolyl with isopropyl or phenyl | Marked changes in efficacy and potency as CFTR potentiators. | acs.org |

| 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives | Disubstitution on the phenyl ring | Generally beneficial, leading to compounds with improved potency. | acs.org |

| 1H-Indazole-3-amine derivatives | Various substitutions on the indazole and amine moieties | Resulted in compounds with promising and selective anticancer activity against specific cell lines. | researchgate.net |

Rational Design for Enhanced Therapeutic Profiles

Rational drug design, often aided by computational methods, plays a crucial role in optimizing the therapeutic properties of this compound derivatives. This approach aims to improve efficacy, selectivity, and pharmacokinetic profiles by understanding the molecular interactions between the drug candidate and its biological target.

One prominent strategy involves the use of the indole nucleus as a scaffold for developing multi-targeted kinase inhibitors. nih.gov By modifying a 7-azaindole (B17877) core, which is structurally related to the indole core of this compound, researchers have developed compounds with broad activity against kinases involved in angiogenesis and tumorigenesis. nih.gov This highlights the potential of rational design to create focused multi-targeted kinase inhibitors (MTKIs) with applications in a wide range of cancers. nih.gov

Computational studies, including molecular docking and pharmacophore mapping, are instrumental in the rational design process. For instance, in the development of novel glucokinase activators based on an indole scaffold, computational tools were used to predict binding affinities, pharmacokinetic properties (ADME), and potential toxicity. nih.gov This in-silico approach allows for the screening of large virtual libraries of compounds and the prioritization of candidates with the most promising therapeutic profiles for synthesis and further testing. nih.gov

The development of HIV-1 capsid inhibitors from 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives also showcases the power of rational design. nih.gov By understanding the binding modes of these compounds to the viral capsid protein, researchers can make informed modifications to the chemical structure to enhance binding affinity and antiviral activity. nih.gov

The following table illustrates examples of rational design strategies applied to indole-based compounds.

| Therapeutic Target/Application | Rational Design Strategy | Outcome | Reference |

| Oncogenic Kinases | Modification of a 7-azaindole core to develop multi-targeted inhibitors. | Discovery of a lead candidate with combined antiangiogenic and antitumoral effects. | nih.gov |

| Glucokinase Activation (Type 2 Diabetes) | Use of molecular docking, pharmacophore mapping, and ADME/toxicity prediction for indole derivatives. | Identification of lead molecules with enhanced pharmacokinetic profiles and superior binding affinity. | nih.gov |

| HIV-1 Capsid Inhibition | Structure-based design of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives to optimize binding to the capsid protein. | Development of analogues with potent antiviral activities in both early and late stages of HIV-1 replication. | nih.gov |

| Anticancer Agents | Design of indole analogs to mimic the anticancer mechanisms of dietary indole-3-carbinol. | Development of a novel agent that blocks Akt signaling and exhibits potent oral anticancer activity. | researchgate.net |

Identification and Development of Lead Molecules for Drug Discovery

The process of identifying and developing lead molecules from the this compound class and its analogues involves a combination of synthesis, biological screening, and optimization. The initial identification of a "hit" compound with desired biological activity is often followed by extensive medicinal chemistry efforts to generate a "lead" molecule with improved potency, selectivity, and drug-like properties.